Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound classified as an azetidine. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. It serves as a building block for the preparation of more complex molecules and is studied for its biological activity and interactions with various biomolecules. The compound has the CAS number 1932545-45-3 and a molecular formula of CHNO with a molecular weight of 186.26 g/mol .
The synthesis of tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate typically involves several key steps:
Industrial production methods may utilize flow microreactor systems, which enhance efficiency and sustainability compared to traditional batch processes. These systems allow for continuous flow reactions that can be controlled more precisely, resulting in higher yields and reduced waste.
The molecular structure of tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate features a four-membered azetidine ring that includes an amino group and a carboxylate functional group. The presence of the tert-butyl group contributes to the compound's stability and reactivity.
Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate can undergo various chemical transformations:
The reaction conditions typically involve controlled temperatures and the use of appropriate solvents such as dichloromethane or triethylamine to facilitate these transformations.
The mechanism of action for tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets, including enzymes or receptors within biological systems. The unique structure allows it to bind to these targets, modulating their activity through inhibition or activation of enzymatic reactions. This interaction is crucial for understanding its potential therapeutic applications.
Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate is typically presented as a white solid or oil depending on its purity and form. Its melting point and boiling point data are not widely reported but would be important for practical applications.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of the amino group. Its solubility in organic solvents like dichloromethane makes it suitable for various synthetic applications .
Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate has several significant scientific uses:
Azetidine derivatives represent a structurally unique class of saturated nitrogen heterocycles that have gained prominence in modern medicinal chemistry. Characterized by a strained four-membered ring, these compounds occupy a strategic position between the more common three-membered aziridines and five-membered pyrrolidines. The inherent ring strain and conformational restriction of azetidines confer distinct physicochemical and pharmacological properties that are leveraged in drug design. Among these, tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate (CAS 1932545-45-3, C₉H₁₈N₂O₂) exemplifies a sophisticated chiral building block with defined stereochemistry at multiple centers [1] [7]. Its molecular architecture combines a N-Boc protecting group, essential for nitrogen deprotection in synthetic sequences, with a sterically defined chiral scaffold featuring both methyl and amino substituents. This configuration enables precise three-dimensional presentation of pharmacophores, making it invaluable for constructing conformationally constrained peptides and bioactive molecules targeting challenging therapeutic areas such as CNS disorders and oncology [2] [8].
Table 1: Fundamental Properties of Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate
Property | Value |
---|---|
CAS Registry Number | 1932545-45-3 |
Molecular Formula | C₉H₁₈N₂O₂ |
Molecular Weight | 186.25 g/mol |
Stereochemistry | (2R,3R) |
SMILES Notation | O=C(N1C@HC@HC1)OC(C)(C)C |
Storage Conditions | 2-8°C, protected from light, sealed |
The absolute configuration at the C2 and C3 positions of this azetidine derivative is not merely a structural detail but a critical determinant of its biological interactions and synthetic utility. The (2R,3R) configuration establishes defined spatial relationships between the amino group, methyl substituent, and nitrogen lone pair. This arrangement is governed by the Cahn-Ingold-Prelog priority rules, where substituents are prioritized based on atomic number, and the molecule is oriented to assign R or S descriptors [4]. The methyl group at C2 creates a chiral center whose stereochemistry influences ring puckering dynamics and the projection of the C3-amino group into three-dimensional space. Comparative studies with diastereomers like the (2S,3R) isomer (CAS 1932239-92-3) reveal that seemingly minor stereochemical variations can dramatically alter molecular recognition profiles, receptor binding affinities, and metabolic stability [6]. For instance, in nicotinic acetylcholine receptor ligands, the (2R,3R) configuration often confers superior subtype selectivity over α3β4 receptors compared to other stereoisomers, reducing off-target effects [8]. This stereospecificity extends to catalytic applications, where the chiral environment of the azetidine ring enables enantioselective transformations when incorporated into ligands for asymmetric synthesis [2].
Table 2: Comparative Analysis of Azetidine Stereoisomers
Stereoisomer | CAS Number | Biological Relevance |
---|---|---|
(2R,3R)-3-amino-2-methylazetidine-1-carboxylate | 1932545-45-3 | High α4β2 nAChR selectivity; chiral ligand precursor |
(2S,3R)-3-amino-2-methylazetidine-1-carboxylate | 1932239-92-3 | Distinct receptor interaction profile; varied metabolic fate |
(2S)-3-hydroxy-2-methylazetidine-1-carboxylate | 1933715-02-6 | Intermediate for functionalized derivatives; different H-bonding capacity |
The tert-butoxycarbonyl (Boc) group in this azetidine building block serves dual strategic purposes: it protects the basic ring nitrogen during synthetic manipulations and facilitates carbamate-based deprotection under mildly acidic conditions without affecting the C3-amino group. This orthogonal protection scheme is pivotal for stepwise peptide assembly, particularly when incorporating the azetidine scaffold into peptidomimetics. The Boc group's steric bulk marginally influences the ring conformation, subtly modulating the torsional angles around the C-N bonds, which is exploitable in designing transition-state inhibitors [1] [7]. When integrated into peptide chains, the azetidine core imposes significant conformational restraint compared to linear amino acids or larger heterocycles. This rigidity reduces the entropic penalty upon target binding, enhancing binding affinity and specificity. For example, azetidine-containing peptides mimicking β-turn structures exhibit improved resistance to proteolytic degradation compared to their flexible counterparts—a critical attribute for oral peptide therapeutics targeting intracellular pathways [5]. Additionally, the methyl substituent at C2 introduces side-chain diversity, which can be tailored to modulate lipophilicity or engage in hydrophobic binding pockets within enzyme active sites. These features collectively position Boc-protected azetidines as versatile modules in advanced peptide engineering for GPCR-targeted therapeutics and enzyme inhibitors [2].
The journey of azetidines from chemical curiosities to privileged structural motifs in pharmaceuticals illustrates their evolving significance as bioisosteric replacements. Early applications exploited the azetidine ring as a conformationally constrained surrogate for piperidine or pyrrolidine rings, aiming to enhance metabolic stability and receptor selectivity. Seminal work by Abbott Laboratories demonstrated this principle with tebanicline (ABT-594), where a chiral azetidine replaced the 7-azabicyclo[2.2.1]heptane of epibatidine, yielding a potent α4β2-nicotinic acetylcholine receptor agonist with reduced toxicity [8]. This innovation highlighted azetidine's capacity to improve the therapeutic index of neuronal receptor modulators. Contemporary drug discovery leverages compounds like tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate as precursors to complex molecules where the chiral azetidine core acts as a rigid amino acid analogue. Its synthesis typically employs advanced methods such as stereoselective cyclization of amino alcohols or transition-metal-catalyzed C-H activation, reflecting methodological advances in heterocyclic chemistry [2]. Clinically, azetidine motifs feature prominently in drugs like the JAK1 inhibitor itacitinib and the anticoagulant melagatran, validating their pharmacokinetic and pharmacodynamic utility [2]. The ongoing exploration of this chiral building block underscores its role in addressing persistent challenges in drug design, particularly for achieving CNS penetration and targeting protein-protein interactions resistant to traditional small molecules.
Table 3: Azetidine-Containing Therapeutics and Their Targets
Therapeutic Agent | Therapeutic Area | Biological Target | Role of Azetidine Moiety |
---|---|---|---|
Azelnidipine | Hypertension | L-type Calcium Channel | Conformational restraint for receptor interaction |
Cobimetinib | Oncology (Melanoma) | MEK Kinase | Spatial orientation of binding pharmacophores |
Itacitinib | Immunology (GVHD) | JAK1 Kinase | Enhanced selectivity over JAK2/JAK3 |
Tebanicline (ABT-594) | Neuropathic Pain (Clinical Phase II) | α4β2-nAChR | Improved subtype selectivity vs. epibatidine |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7